Benzenamine, N-[1-(2-propenyl)decyl]- is an organic compound that belongs to the class of amines. This compound features a benzene ring attached to an amine group, with a decyl chain substituted by a propenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 247.39 g/mol. The structure of this compound allows it to participate in various chemical reactions, making it significant in both synthetic organic chemistry and industrial applications.
The compound can be synthesized from various precursors, often involving reactions that introduce the propenyl group onto the decyl chain. Its derivatives and related compounds are studied in various chemical databases and literature, including PubChem and specialized chemical synthesis resources.
Benzenamine, N-[1-(2-propenyl)decyl]- is classified as:
The synthesis of Benzenamine, N-[1-(2-propenyl)decyl]- typically involves several steps, including:
The molecular structure of Benzenamine, N-[1-(2-propenyl)decyl]- consists of:
CCCCCCCCCC=C(C1=CC=CC=C1)N
Benzenamine, N-[1-(2-propenyl)decyl]- can undergo several types of chemical reactions:
The mechanism of action for Benzenamine, N-[1-(2-propenyl)decyl]- primarily involves its role as a nucleophile in organic synthesis. The nitrogen atom's lone pair allows it to attack electrophiles, facilitating various transformations. This property is particularly useful in creating more complex organic molecules through multi-step synthesis pathways.
Benzenamine, N-[1-(2-propenyl)decyl]- has several scientific uses:
This compound exemplifies the versatility of amines in organic chemistry, serving as both a functional group and a precursor for more complex molecules.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: